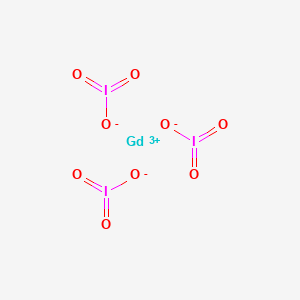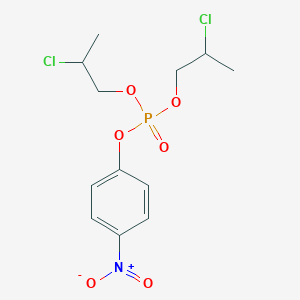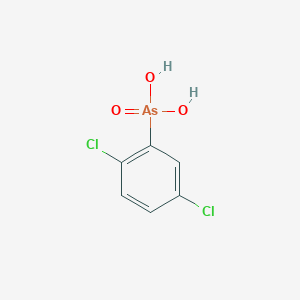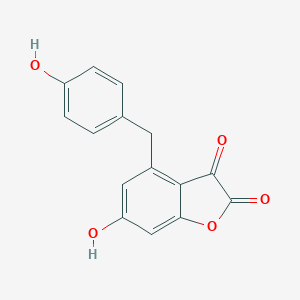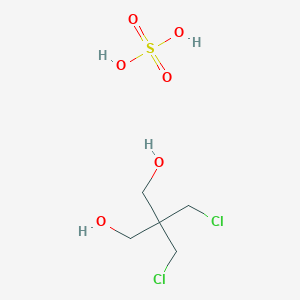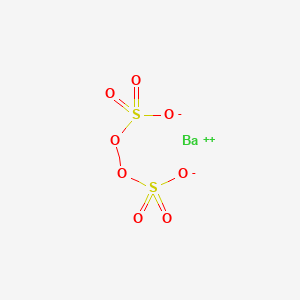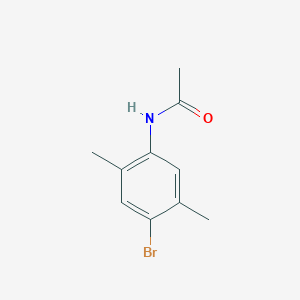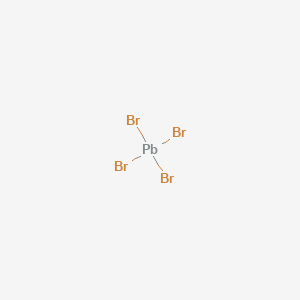
Lead bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead bromide is a chemical compound with the formula PbBr2. It is a white crystalline solid that is highly soluble in water and commonly used in various scientific applications. The compound is known for its unique properties, making it a popular choice in many fields of study.
Mechanism of Action
Researchers can work on understanding the mechanism of action of lead bromide, which can lead to the development of new applications and safer alternatives.
Conclusion:
Lead bromide is a unique chemical compound that has various scientific research applications. Although it has several advantages, it also has limitations and can be toxic. Understanding the mechanism of action of lead bromide and developing safer alternatives can lead to the development of new applications and safer alternatives.
Advantages and Limitations for Lab Experiments
Lead bromide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Solubility: Lead bromide is highly soluble in water, making it easy to prepare solutions for experiments.
2. High Purity: Lead bromide can be easily purified by recrystallization or sublimation.
3. Versatility: Lead bromide can be used in various scientific research applications.
Limitations:
1. Toxicity: Lead bromide is toxic and can cause harm to human health and the environment.
2. Instability: Lead bromide is unstable at high temperatures and can decompose, leading to the release of toxic gases.
3. Limited Availability: Lead bromide is not widely available and can be expensive.
Future Directions
There are several future directions for the research and application of lead bromide, including:
1. Developing Safer Alternatives: Researchers can develop safer alternatives to lead bromide that have similar properties but are less toxic.
2. Improving Efficiency: Researchers can work on improving the efficiency of lead bromide-based applications, such as photovoltaic cells.
3. Understanding
Synthesis Methods
Lead bromide can be synthesized by reacting lead nitrate with hydrobromic acid or by reacting lead oxide with hydrobromic acid. The reaction produces lead bromide and water as by-products. The resulting product can be purified by recrystallization or sublimation.
Scientific Research Applications
Lead bromide has been extensively used in various scientific research applications, including:
1. Photovoltaic Cells: Lead bromide is used in the fabrication of photovoltaic cells due to its high absorption coefficient, which enables it to absorb light efficiently.
2. Optical Materials: Lead bromide is used in the production of optical materials, such as lenses and prisms, due to its high refractive index.
3. Electrolysis: Lead bromide is used as an electrolyte in various electrochemical processes, including the production of lead and bromine.
4. Chemical Synthesis: Lead bromide is used as a reagent in various chemical synthesis reactions, including the synthesis of organometallic compounds.
properties
CAS RN |
13701-91-2 |
|---|---|
Product Name |
Lead bromide |
Molecular Formula |
Br4Pb |
Molecular Weight |
527 g/mol |
IUPAC Name |
tetrabromoplumbane |
InChI |
InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |
InChI Key |
HBRQLWCXJABKBQ-UHFFFAOYSA-J |
SMILES |
Br[Pb](Br)(Br)Br |
Canonical SMILES |
Br[Pb](Br)(Br)Br |
Other CAS RN |
13701-91-2 |
synonyms |
PbBr4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
